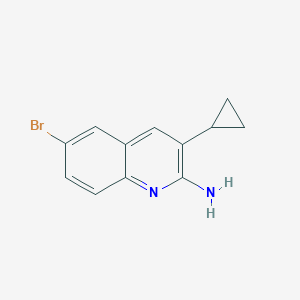

6-Bromo-3-cyclopropylquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-cyclopropylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOQSHRFFBGAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Strategies for Quinoline (B57606) Scaffold Construction

The quinoline ring system is a common motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its construction. researchgate.net These methods can be broadly categorized into those that form the pyridinone ring onto a pre-existing benzene (B151609) ring. Key approaches include electrophilic cyclization, oxidative annulation, and various condensation reactions.

Electrophilic cyclization has emerged as a powerful tool for constructing functionalized quinoline rings under mild conditions. researchgate.netnih.gov A prominent example is the 6-endo-dig cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds by treating the alkynyl aniline (B41778) substrate with an electrophile, which activates the alkyne for intramolecular attack by the aniline nitrogen. acs.org A variety of electrophilic reagents can be employed, leading to quinolines with diverse substituents at the 3-position. nih.govnih.gov

This method is tolerant of various functional groups on the aniline ring. For instance, electron-poor anilines, such as those bearing an ester group, have been successfully cyclized. acs.org The reaction conditions are generally mild, often occurring at room temperature in solvents like acetonitrile (B52724) (MeCN). nih.govacs.org

Table 1: Examples of Electrophiles in the Cyclization of N-(2-alkynyl)anilines Data sourced from multiple studies on electrophilic cyclization. nih.govacs.org

| Electrophile | Reagent(s) | Typical Conditions | Resulting 3-Substituent |

|---|---|---|---|

| Iodination | I₂, NaHCO₃ | MeCN, room temp | Iodo |

| Iodination | ICl, NaHCO₃ | MeCN, room temp | Iodo |

| Bromination | Br₂, NaHCO₃ | MeCN, room temp | Bromo |

| Selenation | PhSeBr, NaHCO₃ | MeCN, room temp | Phenylseleno |

Oxidative annulation represents a modern and atom-economical approach to quinoline synthesis, often involving transition-metal-catalyzed C-H bond activation. mdpi.comscilit.com These methods can construct the quinoline skeleton by coupling anilines with various partners, such as alkynes, alkenes, or even alcohols. mdpi.comacs.org

Rhodium(III) catalysts, for example, can facilitate the oxidative annulation of functionalized pyridines with two alkyne molecules through a cascade of C-H activations to yield quinolines. acs.orgsnnu.edu.cn Similarly, palladium-catalyzed oxidative cyclization of anilines with aryl allyl alcohols provides a redox-neutral pathway to quinoline derivatives without the need for harsh acids or bases. mdpi.com Copper-catalyzed reactions have also been developed, enabling the synthesis of substituted quinolines from anilines and aldehydes using air as the oxidant, which is an environmentally friendly approach. organic-chemistry.org

Transition-metal-free oxidative methods have also been explored. These can involve iodine-mediated oxidation or the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a carbon source in reactions with acetophenones and isoxazoles to form the quinoline ring. mdpi.com

Table 2: Selected Oxidative Annulation Methods for Quinoline Synthesis This table summarizes various catalytic systems used in oxidative annulation. mdpi.comacs.orgorganic-chemistry.org

| Catalyst System | Reactants | Oxidant | Key Features |

|---|---|---|---|

| Rh(III) complex | Pyridine (B92270) derivative + Alkyne | Cu(OAc)₂ | Cascade C-H activation |

| Pd(OAc)₂ | Aniline + Aliphatic alcohol | Air (O₂) | Aerobic oxidation, gram-scale possible |

| CuBr | Aniline + Aldehyde | Air (O₂) | C-H functionalization and C-C/C-N bond formation |

| Metal-free (I₂) | Aniline + Two amino acids | I₂ | I₂ promotes decarboxylation and oxidative deamination |

Classic condensation reactions are among the oldest and most widely used methods for quinoline synthesis. organicreactions.org These reactions typically involve the acid- or base-catalyzed condensation of an ortho-amino substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgfly-chem.com

Notable named reactions in this category include:

Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde in the presence of a base like sodium hydroxide. organicreactions.orgpharmaguideline.comiipseries.org This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis: The acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org The reaction first forms a β-amino enone intermediate, which is then cyclized with heat to yield a substituted quinoline. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis that involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. organicreactions.orgfly-chem.com This method is versatile and can be used to produce a wide range of substituted quinolines.

Table 3: Comparison of Classic Condensation Reactions for Quinoline Synthesis Information compiled from various sources on named organic reactions. organicreactions.orgfly-chem.compharmaguideline.comiipseries.org

| Reaction Name | Aromatic Substrate | Carbonyl Substrate | Catalyst | Typical Product |

|---|---|---|---|---|

| Friedländer | o-Aminoaryl aldehyde/ketone | Aldehyde/Ketone with α-methylene | Acid or Base | 2,3-Substituted quinoline |

| Combes | Arylamine | β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Substituted quinoline |

| Doebner-von Miller | Arylamine | α,β-Unsaturated carbonyl | Acid (e.g., HCl) | Substituted quinoline |

| Pfitzinger | Isatin or Isatic acid | Carbonyl compound | Base | Quinoline-4-carboxylic acid |

Synthetic Routes to 2-Aminoquinoline (B145021) Derivatives

The introduction of an amino group at the C2 position of the quinoline ring is a critical step in synthesizing compounds like 6-Bromo-3-cyclopropylquinolin-2-amine. The main strategies involve either building the ring from a nitrogen-containing aniline precursor or by functionalizing a pre-formed quinoline ring. researchgate.net

One of the most direct approaches to 2-aminoquinolines involves the cyclization of aniline derivatives that are appropriately substituted at the C2 position. researchgate.net For example, 2-aminobenzonitriles can serve as precursors. These compounds can undergo condensation and cyclization with various carbonyl compounds to form the 2-aminoquinoline core. This strategy incorporates the C2-nitrogen atom from the outset of the ring-forming process.

Another approach involves the reaction of o-alkynylanilines with copper(II) catalysts in the presence of N-oxides, which can lead to amination followed by an annulative indole (B1671886) formation, ultimately providing access to complex quinoline-indole hybrids. nih.gov While not a direct synthesis of simple 2-aminoquinolines, this demonstrates the principle of using a C2-substituted aniline in a cyclization cascade.

A widely employed and versatile strategy for synthesizing 2-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of a pre-formed quinoline ring. researchgate.net Halogenated quinolines, particularly 2-chloro- and 2-bromoquinolines, are common precursors due to the reactivity of the C2-halogen. researchgate.net

The amination can be achieved by reacting the 2-haloquinoline with various nitrogen nucleophiles. For instance, treatment with ammonia (B1221849) or its equivalents can install a primary amino group. researchgate.net Copper-catalyzed amination reactions have proven effective, allowing the use of formamide (B127407) as a source of ammonia generated in situ for the synthesis of primary aminoquinolines from iodoquinolines under mild conditions. researchgate.net

An alternative to direct amination of haloquinolines involves the use of quinoline N-oxides. The N-oxide activates the pyridine ring, particularly at the C2 position, towards nucleophilic attack. A one-pot procedure has been developed where pyridine N-oxides are converted to 2-aminopyridines using p-toluenesulfonic anhydride (B1165640) (Ts₂O) and tert-butylamine, followed by deprotection. organic-chemistry.org This methodology is also applicable to quinoline N-oxides and provides high yields and excellent regioselectivity for the 2-amino product. organic-chemistry.org

Reductive Cyclization Protocols (e.g., Zn/AcOH-mediated cyano–nitrile coupling)

The synthesis of the 2-aminoquinoline core structure can be efficiently achieved through reductive cyclization protocols. A notable example is the one-pot reaction involving the reductive cyclization of both a nitro and a cyano group, mediated by a zinc and acetic acid (Zn/AcOH) system. clockss.org This method provides a convenient and effective pathway for constructing 2-aminoquinoline derivatives from appropriately substituted precursors. clockss.orgresearchgate.net

The reaction typically starts from a substrate such as Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate, which contains both a nitro group and a cyano group in a strategic arrangement. clockss.org The Zn/AcOH couple serves as a potent reducing agent, capable of reducing the nitro group to an amine while simultaneously facilitating the cyclization involving the nitrile (cyano) group. clockss.org This process, described as a cyano-nitrile coupling, leads directly to the formation of the heterocyclic 2-aminoquinoline ring system. clockss.org The optimization of reaction conditions, such as the stoichiometric ratio of the substrate to the Zn/AcOH reagent, is crucial for maximizing the yield of the desired product. clockss.org Studies have shown that this methodology is applicable to a variety of substrates, tolerating different functional groups on the phenyl ring, including chloro, methoxy (B1213986), and ester functionalities, thereby producing a range of substituted 2-aminoquinolines in good to acceptable yields. clockss.org

Below is a table summarizing the results for the synthesis of various 2-aminoquinoline derivatives using this reductive cyclization protocol.

| Entry | Substrate (R group) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | -CO2iPr | Isopropyl 2-aminoquinoline-3-carboxylate | 85 | clockss.org |

| 2 | -CO2Et | Ethyl 2-aminoquinoline-3-carboxylate | 82 | clockss.org |

| 3 | -C6H5 | 3-Phenylquinolin-2-amine | 75 | clockss.org |

| 4 | 4-Cl-C6H4 | 3-(4-Chlorophenyl)quinolin-2-amine | 78 | clockss.org |

| 5 | 4-MeO-C6H4 | 3-(4-Methoxyphenyl)quinolin-2-amine | 72 | clockss.org |

Rhodium(II)-catalyzed Synthesis

Rhodium catalysts have proven to be versatile tools for the synthesis of quinoline derivatives, including those bearing an amino group at the C2-position. One efficient method involves the rhodium(II)-catalyzed reaction of 2-quinolones with N-sulfonyl-1,2,3-triazoles. This process yields a variety of 2-aminoquinoline derivatives in moderate to excellent yields. The proposed mechanism involves the tautomerization of the quinolone to its hydroxyquinoline form, followed by an O-H insertion into a rhodium(II)-aza vinyl carbene intermediate, which is generated from the denitrogenation of the triazole.

Another powerful rhodium-catalyzed approach is the hydroacylative union of aldehydes with o-alkynyl anilines. This reaction proceeds under mild conditions and exhibits broad functional group tolerance, leading to the formation of 2-aminophenyl enones which subsequently cyclize to form diversely substituted quinolines in high yields. Furthermore, an environmentally benign protocol utilizes a recyclable Rh(II)acetate/TPPTS catalytic system for the synthesis of quinolines from anilines and allyl alcohols in an aqueous medium.

Rhodium catalysis is not only used for the synthesis of the quinoline core but also for its functionalization. For instance, a rhodium-catalyzed double hydroboration of quinolines has been developed, leading to C4-borylated tetrahydroquinolines. This demonstrates the utility of rhodium catalysts in modifying the quinoline scaffold after its initial formation.

Introduction and Modification of Bromine Substituents

Electrophilic Bromination of Quinoline Rings

The introduction of a bromine atom onto the quinoline ring is typically achieved through electrophilic aromatic substitution. A variety of brominating agents and conditions can be employed, with reagents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) being common choices. The reactivity of the quinoline ring towards electrophiles is influenced by the reaction conditions, particularly the acidity of the medium.

In strongly acidic conditions, such as a mixture of concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFAA), the quinoline nitrogen is protonated. This protonation deactivates the heterocyclic ring, directing the electrophilic attack towards the carbocyclic (benzene) ring. For instance, bromination of quinoline with Br₂ in the presence of H₂SO₄ typically yields a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. The use of NBS in strong acid is another effective method for enhancing the electrophilicity of the brominating agent.

Alternatively, electrophilic cyclization of precursors like N-(2-alkynyl)anilines with Br₂ provides a route to 3-bromoquinolines under mild conditions. The choice of solvent and temperature can also influence the outcome and efficiency of the bromination reaction.

Regioselectivity in Bromination of Substituted Quinolines (e.g., 8-substituted quinolines)

The position of electrophilic bromination on an already substituted quinoline ring is highly dependent on the nature and position of the existing substituent. The substituent can exert strong directing effects, leading to high regioselectivity. This is particularly evident in the case of 8-substituted quinolines.

Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups at the C8-position activate the ring towards electrophilic attack. These groups typically direct bromination to the C5 and C7 positions due to ortho- and para-directing effects relative to the activating group. For example, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, and 5,7-dibromo-8-hydroxyquinoline, depending on the stoichiometry of the brominating agent.

Recent studies have focused on achieving high regioselectivity for a single position. For instance, copper-promoted methods have been developed for the selective C5-bromination of 8-aminoquinoline (B160924) amides. Similarly, metal-free protocols using reagents like trihaloisocyanuric acid allow for the highly regioselective C5-halogenation of a wide range of 8-substituted quinoline derivatives, including those with amide, urea, and alkoxy groups. Conversely, in some 5,7-disubstituted 8-methoxyquinolines, bromination has been shown to occur regioselectively at the C3 position of the pyridine ring.

The following table summarizes the regioselective outcomes of brominating various substituted quinolines.

| Substituted Quinoline | Brominating Agent/Conditions | Position(s) of Bromination | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ / CHCl₃ | 5 and 7 | audreyli.com |

| 8-Aminoquinoline | Br₂ / CHCl₃ | 5 and 7 | audreyli.com |

| 8-Methoxyquinoline | NBS / H₂SO₄ | 5 | researchgate.net |

| N-(quinolin-8-yl)benzamide | Ethyl bromoacetate (B1195939) / Cu(OAc)₂·H₂O | 5 | nih.gov |

| 8-Alkoxyquinolines | Trichloroisocyanuric acid | 5 | nih.gov |

| 5,7-Disubstituted-8-methoxyquinoline | NBS | 3 | researchgate.net |

Bromine as a Precursor for Further Functionalization

The bromo-substituent on a quinoline ring is an exceptionally valuable synthetic handle, serving as a versatile precursor for the introduction of a wide array of other functional groups. The carbon-bromine (C-Br) bond can be readily activated for participation in various transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are most prominent in this context. The Suzuki-Miyaura coupling, which pairs the bromoquinoline with an organoboron reagent (such as a boronic acid or ester), is widely used to form new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, and aryl groups. researchgate.net Similarly, the Sonogashira coupling enables the attachment of terminal alkynes, while the Heck reaction facilitates the introduction of alkenes. Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing new amine functionalities.

Beyond palladium catalysis, bromoquinolines can participate in other transformations. For instance, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by strongly electron-withdrawing groups. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines. The versatility of the bromo group makes brominated quinolines key intermediates in the synthesis of complex, multifunctionalized heterocyclic compounds.

Incorporation and Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to modulate a molecule's physicochemical and pharmacological properties. Its incorporation can enhance metabolic stability, improve potency, and constrain the conformation of flexible side chains.

A primary method for installing a cyclopropyl group onto a quinoline scaffold, particularly at the C3 position, is the Suzuki-Miyaura cross-coupling reaction. audreyli.com This involves the palladium-catalyzed reaction of a bromoquinoline (e.g., 3-bromoquinoline) with cyclopropylboronic acid or its corresponding esters. audreyli.comresearchgate.netresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly effective strategy for C-C bond formation. audreyli.com The efficiency of the coupling can be optimized by careful selection of the palladium catalyst, ligand, and base. researchgate.net

The reactivity of the cyclopropyl group itself is characterized by its significant ring strain (approximately 27.5 kcal/mol). burnschemistry.com This strain energy means that the C-C bonds have more p-character than a typical alkane, allowing the ring to interact with adjacent π-systems and carbocations. burnschemistry.com While generally stable, the cyclopropyl ring can undergo ring-opening reactions under certain conditions. nih.gov When attached to a π-system like quinoline and potentially activated by other substituents, the cyclopropyl group can act as an electrophile, reacting with strong nucleophiles in polar, ring-opening reactions. nih.govresearchgate.net However, in many contexts, the cyclopropyl ring is robust and serves to block sites of metabolism. For example, replacing a metabolically labile ethyl or isopropyl group with a cyclopropyl group can prevent CYP450-mediated oxidation, thereby improving the pharmacokinetic profile of a compound. The specific reactivity of the cyclopropyl group in this compound would be influenced by the electronic properties of the substituted quinoline ring system.

Cyclopropane (B1198618) Derivatives as Synthetic Building Blocks in Heterocyclic Chemistry

Cyclopropane derivatives are valuable and versatile building blocks in the synthesis of heterocyclic compounds due to the inherent ring strain of the three-membered ring. This strain imparts unique reactivity, allowing them to participate in a variety of ring-opening and cycloaddition reactions. The high π-character of the cyclopropane ring, often described by Walsh orbitals, results in reactivity comparable to that of a double bond. This allows for addition reactions, insertions into metal-carbon bonds, and the stabilization of adjacent radical or cationic intermediates.

However, the cyclopropane ring is relatively stable and typically requires activation to undergo ring-opening reactions under mild conditions. Activation is often achieved by introducing electron-withdrawing groups, such as carbonyls, which enhance their electrophilic reactivity. When a donor group is also present vicinal to the carbonyl, highly reactive donor-acceptor cyclopropanes are formed, which are excellent substrates for homo-conjugate additions and cycloadditions.

Synthetic Approaches to Cyclopropyl-Substituted Anilines and Quinolines (e.g., via 4-bromo-2-cyclopropylaniline)

One common strategy for introducing a cyclopropyl group onto an aromatic ring is through transition metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted aniline could potentially undergo a Suzuki-Miyaura coupling with cyclopropylboronic acid or a related organoboron reagent. Palladium catalysts are frequently employed for such transformations. mdpi.com The direct cyclopropylation of heterocycles using a simple palladium catalyst has also been reported, where the relative configuration of the cyclopropane ring is retained in the product. nih.gov

Another approach could involve the cyclopropanation of an olefin precursor. For example, a vinyl-substituted aniline could be treated with a carbene or carbenoid source, such as that generated from diazomethane (B1218177) in the presence of a palladium or copper catalyst, to form the cyclopropane ring.

Ring-Opening Reactions of Activated Cyclopropanes in Heterocycle Synthesis

The ring-opening of activated cyclopropanes provides a powerful tool for the construction of more complex heterocyclic systems. The strain energy of the cyclopropane ring is released upon ring-opening, providing a thermodynamic driving force for these reactions. The regioselectivity of the ring-opening is often controlled by the nature and position of the activating groups and the reaction conditions.

For example, donor-acceptor cyclopropanes can undergo regioselective ring-opening at the C1-C2 bond upon treatment with electrophiles, leading to the formation of stabilized dipolar intermediates that can be trapped by nucleophiles to form various heterocyclic structures. chemicalbook.com These reactions can be initiated by a range of electrophiles, including nitrosyl chloride (NOCl), leading to isoxazolines and isoxazoles. chemicalbook.com

The development of enantioselective methods for the ring-opening of cyclopropanes has further expanded the utility of these building blocks in asymmetric synthesis. google.comchemicalbook.com These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction.

Intramolecular Cyclization and Homo-Nazarov Reactions

Intramolecular cyclization reactions of substrates containing a cyclopropyl group are a key strategy for the synthesis of fused and polycyclic heterocyclic systems. A notable example is the formal homo-Nazarov cyclization, which involves the cyclization of vinyl- or aryl-cyclopropyl ketones to form six-membered rings. This process is an extension of the classical Nazarov cyclization, a 4π-electrocyclization of a 1,4-pentadienyl cation to form a cyclopentenone. In the homo-Nazarov reaction, the cyclopropane ring acts as a synthetic equivalent of a double bond.

The scope of the homo-Nazarov reaction has been expanded through the use of silyl (B83357) groups as cation-stabilizing groups and the development of catalytic methods for the synthesis of the vinyl-cyclopropyl ketone precursors. These advancements have set the stage for the application of this type of cationic cyclization in the synthesis of more complex molecules.

Directed Synthesis of this compound

The directed synthesis of this compound requires a careful strategic approach to introduce the three key functionalities—the 2-amino group, the 3-cyclopropyl group, and the 6-bromo group—onto the quinoline scaffold. The following sections discuss potential synthetic pathways.

Convergent and Linear Synthesis Pathways

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step modification of a single starting material. | Independent synthesis of fragments followed by assembly. |

| Efficiency | Can be less efficient for long sequences due to multiplicative yield loss. | Often more efficient, with higher overall yields. rsc.orgatlantis-press.com |

| Time | Can be time-consuming as steps are performed sequentially. | Can be faster due to parallel synthesis of fragments. |

| Flexibility | Less flexible, as the entire sequence is predetermined. | More flexible, as different fragments can be synthesized and combined. |

Strategic Coupling Reactions for Bromine and Cyclopropyl Group Introduction

The introduction of the bromine and cyclopropyl groups can be achieved through various strategic coupling reactions.

Introduction of the Bromine Group: The bromine atom at the 6-position of the quinoline ring can be introduced either by starting with a bromo-substituted aniline precursor, such as 4-bromoaniline (B143363), or by direct bromination of the quinoline ring at a later stage. Electrophilic aromatic substitution reactions are commonly used for the bromination of aromatic rings. Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be employed. The regioselectivity of the bromination will be influenced by the directing effects of the substituents already present on the quinoline ring. For instance, the amino group at the 2-position is an activating group and will direct electrophilic substitution to the ortho and para positions.

Introduction of the Cyclopropyl Group: The cyclopropyl group at the 3-position can be introduced through several methods. One approach is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, between a 3-haloquinoline derivative and a cyclopropyl-organometallic reagent. mdpi.com For example, a 3-bromo- (B131339) or 3-iodo-6-bromoquinolin-2-amine could be coupled with cyclopropylboronic acid or a cyclopropylzinc reagent.

Alternatively, the cyclopropyl group could be introduced early in the synthesis by using a cyclopropyl-containing building block in the quinoline ring formation step. For instance, a Friedländer annulation reaction between a 2-aminobenzaldehyde (B1207257) (or ketone) and a ketone containing a cyclopropyl group adjacent to the carbonyl could be envisioned.

A plausible synthetic route could involve the reaction of 4-bromoaniline with a suitable three-carbon synthon that already contains the cyclopropyl group and a nitrile or a masked amino group to form the 2-amino-3-cyclopropylquinoline core, followed by bromination if the bromine was not already present on the starting aniline.

Methods for Introducing the 2-Amino Group

The introduction of an amino group at the C2 position of the quinoline nucleus is a critical step in the synthesis of various biologically active molecules, including this compound. Several synthetic strategies have been developed to achieve this transformation, often starting from a pre-formed quinoline ring system. The choice of method typically depends on the nature and position of other substituents on the quinoline core.

One of the most prevalent methods involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position. Halogens, particularly chlorine, are common leaving groups. For instance, a 2-chloroquinoline (B121035) derivative can be treated with an ammonia equivalent or a primary/secondary amine to furnish the corresponding 2-aminoquinoline. This reaction is often facilitated by the electron-withdrawing nature of the quinoline ring nitrogen. The synthesis of related aminoquinolines often involves the reaction of a chloro-quinoline intermediate with an appropriate amine. researchgate.net

Another classical approach is the Chichibabin reaction, which involves the direct amination of the quinoline ring using sodium amide (NaNH2) in a solvent like liquid ammonia or dimethylaniline. This reaction proceeds via a nucleophilic addition of the amide anion to the electron-deficient C2 position, followed by the elimination of a hydride ion. While effective for the parent quinoline, its application to substituted quinolines must be carefully considered to avoid side reactions.

Modern synthetic protocols have also employed transition-metal-catalyzed amination reactions. For example, palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of a 2-haloquinoline with a wide range of amines under relatively mild conditions. Similarly, silver-catalyzed amination of quinoline N-oxides has been reported as an effective method for producing 2-aminoquinolines. rsc.org

Reduction of a nitro group at the 2-position is another viable route. A 2-nitroquinoline (B99525) precursor can be reduced to the corresponding 2-aminoquinoline using various reducing agents. A common method for the reduction of a nitro group on a bromoquinoline scaffold is the use of iron powder in a mixture of ethanol, acetic acid, and water, which proceeds under reflux conditions. chemicalbook.com This method is often high-yielding and utilizes readily available and inexpensive reagents.

The table below summarizes some common methodologies for the introduction of a 2-amino group onto a quinoline scaffold.

| Method | Precursor | Reagents & Conditions | Advantages | Potential Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloroquinoline derivative | Ammonia, primary/secondary amine; often with heat or catalysis. | Wide substrate scope, reliable. | Requires prior synthesis of the halo-precursor. |

| Chichibabin Reaction | Quinoline derivative | Sodium amide (NaNH2) in liquid ammonia or high-boiling solvent. | Direct amination, atom-economical. | Harsh reaction conditions, potential for side reactions. |

| Buchwald-Hartwig Amination | 2-Haloquinoline derivative | Amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu). | Mild conditions, broad amine scope. | Cost of catalyst and ligands. |

| Reduction of Nitro Group | 2-Nitroquinoline derivative | Reducing agents like Fe/AcOH, SnCl2/HCl, or catalytic hydrogenation (H2/Pd-C). | High yields, readily available reagents. | Requires synthesis of the nitro-precursor. |

Purification and Isolation Techniques for Complex Quinoline Derivatives

The purification and isolation of complex, multi-functionalized quinoline derivatives such as this compound are crucial for obtaining materials of high purity for subsequent applications. The presence of various functional groups—the basic amino group, the aromatic quinoline core, and the bromo and cyclopropyl substituents—necessitates a carefully selected purification strategy. A combination of techniques is often employed to remove starting materials, reagents, and by-products.

Crystallization is a primary and highly effective method for purifying solid quinoline derivatives. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. For quinoline derivatives, solvents such as ethanol, methanol, isopropanol, ethyl acetate (B1210297), and hexane (B92381), or mixtures thereof, are commonly used. chemicalbook.commdpi.comgoogle.com In some cases, heating a suspension of the crude product in a solvent like N,N-dimethylformamide (DMF) followed by cooling can yield high-purity crystals. google.com

Column Chromatography is extensively used for the separation of complex mixtures when crystallization is ineffective or for isolating products from very similar impurities. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. For amino-substituted quinolines, which can be basic, a small amount of a base like triethylamine (B128534) may be added to the eluent to prevent tailing on the silica gel column. A typical mobile phase for a bromo-amino-quinoline derivative might be a mixture of ethyl acetate and hexane. chemicalbook.com

Acid-Base Extraction leverages the basicity of the 2-aminoquinoline nitrogen. The crude product, dissolved in an organic solvent immiscible with water, can be treated with an aqueous acid solution (e.g., dilute HCl). The basic quinoline derivative will be protonated and partition into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, neutralized with a base (e.g., NaOH or NaHCO3) to regenerate the free base, which can then be extracted back into an organic solvent. lookchem.com This technique is highly effective for removing non-basic or acidic impurities.

Salt Formation can also be used as a purification step. The quinoline derivative can be converted to a crystalline salt, such as a hydrochloride or picrate, which may have better crystallization properties than the free base. lookchem.com The salt is then recrystallized to high purity and subsequently neutralized to recover the purified free base.

The following table outlines common purification techniques applicable to complex quinoline derivatives.

| Technique | Principle | Typical Solvents/Reagents | Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Alcohols (Ethanol, Methanol), Esters (Ethyl Acetate), Hydrocarbons (Hexane), DMF, Dichloromethane. google.comgoogle.com | Purification of crude solid products to obtain high-purity crystalline material. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Stationary Phase: Silica Gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol mixtures. chemicalbook.com | Separation of complex mixtures, removal of closely related impurities. |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the target compound. | Organic Solvents (e.g., Ethyl Acetate, Dichloromethane), Aqueous Acid (e.g., HCl), Aqueous Base (e.g., NaOH, NaHCO3). lookchem.com | Removal of non-basic or acidic impurities from the basic quinoline product. |

| Salt Formation | Conversion to a crystalline salt for purification, followed by regeneration of the free base. | HCl, Picric Acid, Sulfuric Acid. lookchem.com | Enhancing crystallization properties and achieving high purity. |

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Quinoline (B57606) Heterocycle

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a complex reactivity profile. The benzene ring (positions 5, 6, 7, and 8) is generally more susceptible to electrophilic attack, while the pyridine ring (positions 2, 3, and 4) is more prone to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are a key class of transformations. libretexts.orglibretexts.org The outcome of these reactions is heavily influenced by the directing effects of the existing substituents. In 6-Bromo-3-cyclopropylquinolin-2-amine, the powerful electron-donating amino group at the 2-position strongly activates the quinoline ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the amino group.

The presence of the bromine atom at the 6-position and the cyclopropyl (B3062369) group at the 3-position further modulates this reactivity. The interplay of these groups determines the regioselectivity of electrophilic substitution.

| Substituent | Position | Electronic Effect | Influence on EAS |

| Amino | 2 | Strong Electron-Donating (Resonance) | Activating, Ortho-Para Directing |

| Cyclopropyl | 3 | Weak Electron-Donating (Inductive) | Activating |

| Bromo | 6 | Electron-Withdrawing (Inductive), Weakly Deactivating (Resonance) | Deactivating, Ortho-Para Directing |

Given the strong activating and directing effect of the 2-amino group, electrophilic attack is most likely to occur at the positions ortho and para to it within the pyridine ring, if sterically accessible, and on the benzenoid ring. However, the pyridine ring is generally less reactive towards electrophiles than the benzene ring. Therefore, substitution on the benzenoid ring is more probable. The amino group directs electrophiles to positions 5 and 7. The bromo group, being an ortho-para director, also directs incoming electrophiles to positions 5 and 7. Consequently, electrophilic substitution is expected to preferentially occur at the 5- and 7-positions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the bromide at the 6-position. libretexts.orgyoutube.comyoutube.com SNAr reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org

In this molecule, the quinoline nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The bromine atom at the 6-position is a good leaving group, making this site susceptible to substitution by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion to restore aromaticity.

Amino Group (-NH2): As a strong electron-donating group through resonance, the 2-amino group significantly increases the electron density of the quinoline ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and highly activated towards electrophilic attack. youtube.com

The cumulative effect of these substituents results in a quinoline ring that is highly activated towards electrophilic substitution, with the regioselectivity being primarily dictated by the powerful 2-amino group. Conversely, the presence of the bromo group provides a handle for nucleophilic substitution reactions.

Reactivity Profile of the Cyclopropyl Group

The cyclopropyl group, while often considered a simple alkyl substituent, possesses unique chemical reactivity due to its inherent ring strain.

The three-membered ring of cyclopropane (B1198618) forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp3 hybridized carbons. This deviation results in considerable angle strain and torsional strain, collectively known as ring strain. The bonds in a cyclopropane ring are weaker and have more p-character than typical C-C single bonds, making them susceptible to cleavage under certain reaction conditions. This can lead to ring-opening reactions, where the cyclopropyl group behaves similarly to a double bond.

The reactivity of the cyclopropyl ring can be influenced by adjacent functional groups. In this compound, the cyclopropyl group is attached to the electron-rich quinoline ring. This attachment can potentially influence the stability and reactivity of the cyclopropyl moiety. For instance, reactions that generate a positive charge adjacent to the cyclopropyl ring can lead to rearrangements or ring-opening, as the cyclopropyl group can stabilize a neighboring carbocation through a "corner-protonated cyclopropane" type of interaction. However, under typical electrophilic or nucleophilic aromatic substitution conditions, the cyclopropyl ring is expected to remain intact. Specific reactions targeting the cyclopropyl group, such as those involving radical intermediates or transition metal catalysis, would be required to induce its transformation. hyphadiscovery.com

Mechanisms of Cyclopropane Ring-Opening Reactions

The cyclopropyl group, while often enhancing metabolic stability, can undergo ring-opening reactions under specific conditions due to its inherent ring strain. hyphadiscovery.comresearchgate.net The mechanisms for these transformations are diverse and are typically initiated by radical, acid-catalyzed, or oxidative pathways. nih.govstackexchange.com

Possible ring-opening mechanisms include:

Acid-Catalyzed Opening : Protonation of the quinoline nitrogen or the exocyclic amino group could lead to an electron-deficient state, potentially inducing the cleavage of the strained three-membered ring to form a more stable carbocationic intermediate. stackexchange.com

Oxidative Cleavage : Cytochrome P450 (CYP) enzymes are known to mediate the oxidation of cyclopropylamines, resulting in reactive ring-opened intermediates that can form covalent adducts. hyphadiscovery.com The presence of the 2-amino group makes this a plausible metabolic or synthetic pathway.

Radical Reactions : The reaction can be initiated by a radical species adding to the cyclopropane ring, leading to a ring-opened radical intermediate that can participate in further reactions, such as cyclizations. nih.gov

The regioselectivity of the ring-opening is a critical factor, often dictated by the ability of the substituents to stabilize the resulting intermediates. researchgate.net

| Mechanism Type | Initiator/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Acid-Catalyzed | Strong acids (e.g., H+) | Carbocation | stackexchange.com |

| Oxidative (Biocatalytic) | CYP Enzymes, NADPH | Reactive ring-opened species | hyphadiscovery.com |

| Radical | Radical initiator (e.g., phenylselenyl radical) | Ring-opened radical | nih.gov |

| Donor-Acceptor Activation | Lewis acids or basic conditions | 1,3-zwitterion | researchgate.netrsc.org |

Reactivity of the 2-Amino Group

The 2-amino group is a key functional handle that strongly dictates the compound's reactivity profile. It acts as a potent nucleophile and an activating group, significantly influencing the chemistry of the quinoline scaffold.

Nucleophilic Character of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the 2-amino group confers significant nucleophilic character. masterorganicchemistry.com Amines are generally more nucleophilic than alcohols due to the lower electronegativity of nitrogen compared to oxygen, making it a better electron donor. libretexts.org The nucleophilicity of the amino group in this specific quinoline is modulated by several factors:

Basicity : Generally, stronger bases are stronger nucleophiles. The 2-amino group is basic and can be protonated. Its nucleophilicity is related to, but distinct from, its basicity, with nucleophilicity being more sensitive to steric effects. masterorganicchemistry.com

Resonance : The nitrogen lone pair can be delocalized into the quinoline ring system. While this resonance stabilization slightly reduces the availability of the lone pair compared to a simple alkylamine, the group retains substantial nucleophilic reactivity. libretexts.org

Substituent Effects : The electron-withdrawing nature of the quinoline nitrogen and the bromo substituent can decrease the basicity and nucleophilicity of the amino group, while the cyclopropyl group may have a minor electronic influence.

Participation in Annulation and Cyclization Reactions

The nucleophilic 2-amino group is well-positioned to participate in reactions that build new rings onto the quinoline framework, a process known as annulation. wikipedia.org This reactivity is central to the synthesis of more complex, fused heterocyclic systems. For instance, 2-aminoquinolines can undergo condensation reactions with carbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions (MCRs) to form fused pyrimidine, pyrazole, or other heterocyclic rings. benthamdirect.comresearchgate.net Annulation strategies often involve the initial nucleophilic attack of the amino group on an electrophilic partner, followed by an intramolecular cyclization and dehydration or elimination to form the new aromatic or non-aromatic ring. researchgate.netresearchgate.net

Influence on the Electron Density of the Quinoline Ring

The 2-amino group is a powerful electron-donating group, significantly influencing the electron density distribution of the entire quinoline ring system. researchgate.net This influence occurs through two primary mechanisms:

+R (Resonance) Effect : The lone pair on the nitrogen atom can be delocalized into the π-system of the quinoline ring. This increases the electron density at positions ortho and para to the amino group (primarily C3 and C4, and to a lesser extent, other positions in the carbocyclic ring).

-I (Inductive) Effect : Nitrogen is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect. However, the resonance effect is dominant for amino groups attached to aromatic systems.

Interplay of Substituent Effects on Overall Compound Reactivity

Steric Hindrance by the Cyclopropyl Group

Steric hindrance refers to the spatial bulk of a group that can impede the approach of a reactant to a nearby reaction site. The cyclopropyl group at the C3 position is adjacent to both the C2-amino group and the C4 position of the quinoline ring. Due to its rigid, three-dimensional structure, the cyclopropyl group can exert significant steric hindrance. researchgate.net

This steric effect can manifest in several ways:

Reactions at the 2-Amino Group : The approach of bulky electrophiles to the nitrogen atom may be hindered, potentially slowing down reaction rates compared to an unsubstituted 2-aminoquinoline (B145021).

Reactions at the C4 Position : The C4 position is activated by the 2-amino group and would typically be a prime site for electrophilic attack. However, the adjacent cyclopropyl group can sterically block this position, potentially directing incoming electrophiles to other, less-hindered positions on the carbocyclic ring. nih.gov

This interplay between the electronic activation provided by the amino group and the steric hindrance from the cyclopropyl group can be a powerful tool for controlling the regioselectivity of chemical transformations.

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

|---|---|---|---|

| 2-Amino | C2 | Strongly electron-donating (+R) | Minimal |

| 3-Cyclopropyl | C3 | Weakly electron-donating | Significant hindrance at C2 and C4 |

| 6-Bromo | C6 | Weakly deactivating (-I > +R) | Minimal for reactions at the hetero-ring |

Electronic Effects of Bromine and Amino Substituents

The chemical reactivity of the quinoline ring in "this compound" is significantly influenced by the electronic properties of the bromine and amino substituents. These groups exert both inductive and resonance effects, which modulate the electron density of the heterocyclic and carbocyclic rings, thereby dictating its susceptibility to electrophilic and nucleophilic attack.

The amino group at the C-2 position is a powerful activating group. Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density to the quinoline ring system. This effect is most pronounced at the ortho and para positions relative to the amino group. In the context of the quinoline nucleus, this increases the electron density at C-3 and C-4, as well as at positions C-5 and C-7 in the benzene ring. The increased nucleophilicity of these positions makes the molecule more susceptible to electrophilic aromatic substitution. Quantum chemical studies on substituted benzenes have shown that the amino group's resonance effect is a primary determinant in directing electrophiles to the ortho and para positions. rsc.org

The presence of both a strong activating group (2-amino) and a deactivating group (6-bromo) creates a nuanced reactivity profile. The powerful electron-donating nature of the amino group is expected to be the dominant influence, making the quinoline ring, particularly the pyridine part, more reactive than unsubstituted quinoline. However, the deactivating effect of the bromine atom will temper this reactivity, especially in the carbocyclic ring.

Interactive Data Table: Electronic Properties of Substituents on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

| -NH₂ | Weakly deactivating (-I) | Strongly activating (+R) | Activating | Ortho, Para |

| -Br | Strongly deactivating (-I) | Weakly activating (+R) | Deactivating | Ortho, Para |

This table summarizes the general electronic effects of amino and bromo substituents on an aromatic ring.

Regiochemical Control in Multi-Substituted Quinoline Reactions

The regioselectivity of reactions involving "this compound" is determined by the synergistic and antagonistic electronic and steric effects of its three substituents. The directing influences of the amino, bromo, and cyclopropyl groups guide incoming reagents to specific positions on the quinoline nucleus.

For electrophilic aromatic substitution (EAS) reactions, the powerful ortho, para-directing influence of the 2-amino group is expected to be the primary controlling factor. This would direct incoming electrophiles to the C-3 position (which is already substituted), and more significantly to the C-5 and C-7 positions of the benzenoid ring. The bromine at C-6, also an ortho, para-director, reinforces the directing effect towards C-5 and C-7. Therefore, electrophilic attack is most likely to occur at the C-5 or C-7 positions, with the specific outcome potentially influenced by the steric bulk of the electrophile and the reaction conditions. Computational methods like RegioSQM, which calculate proton affinities to predict the most nucleophilic center, have been shown to be effective in predicting the regioselectivity of EAS reactions in heteroaromatic systems. nih.gov

The cyclopropyl group at the C-3 position introduces both electronic and steric considerations. Electronically, cyclopropyl groups can donate electron density to an adjacent π-system through σ-π conjugation, which could further activate the ring. However, its placement between the amino group and the quinoline nitrogen introduces significant steric hindrance. This steric bulk would likely disfavor substitution at the C-4 position and could also influence the preference between the C-5 and C-7 positions for electrophilic attack.

For nucleophilic aromatic substitution (SNAr) reactions, the scenario is different. These reactions are favored at electron-deficient positions, often those bearing a good leaving group. In "this compound," the bromine atom at C-6 could potentially be displaced by a strong nucleophile. However, SNAr reactions on benzene rings are generally challenging unless activated by strong electron-withdrawing groups. The presence of the electron-donating amino group at C-2 would disfavor nucleophilic attack on the carbocyclic ring. Conversely, the pyridine ring of the quinoline system is inherently more electron-deficient than the benzene ring, making it more susceptible to nucleophilic attack. The 2-amino group, while activating for electrophilic attack, would likely hinder nucleophilic attack at the C-2 position. The regioselectivity in nucleophilic substitutions on substituted quinazolines, a related heterocyclic system, has been shown to be highly dependent on the electronic properties of the substituents and the nature of the nucleophile. mdpi.com

Interactive Data Table: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Most Likely Position(s) of Attack | Primary Controlling Factors |

| Electrophilic Aromatic Substitution | C-5, C-7 | Strong +R effect of the 2-amino group, directing to ortho/para positions. Reinforcing ortho/para direction of the 6-bromo group. |

| Nucleophilic Aromatic Substitution | C-6 (displacement of Br) | Presence of a good leaving group (Br). However, this is disfavored by the electron-donating 2-amino group. |

This table provides a predictive overview of the regiochemical control in reactions involving the title compound based on the electronic and steric effects of its substituents.

Based on a comprehensive search of scientific literature, chemical databases, and patent records, specific experimental spectroscopic data for the compound “this compound” is not publicly available. Synthesis and characterization reports detailing the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this exact molecule could not be located.

Therefore, it is not possible to provide the detailed article on the advanced characterization and spectroscopic analysis of this compound as requested in the outline. The creation of scientifically accurate data tables and a thorough discussion of research findings requires access to published experimental results, which are absent for this particular compound.

General principles of spectroscopic analysis for similar compounds, such as bromo-substituted quinolines or cyclopropyl-containing aromatic systems, exist. However, providing a speculative analysis without actual data for "this compound" would not meet the required standard of scientific accuracy and detailed research findings for the specified subject.

Advanced Characterization and Spectroscopic Analysis for Mechanistic Insights

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While specific experimental spectra for 6-Bromo-3-cyclopropylquinolin-2-amine are not publicly available, the expected characteristic absorption bands can be predicted based on its distinct structural components: a primary aromatic amine, a quinoline (B57606) ring system, a cyclopropyl (B3062369) group, and a carbon-bromine bond.

The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. wikieducator.orgorgchemboulder.com An N-H bending (scissoring) vibration is also anticipated to appear around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic quinoline core will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and several C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ region. mdpi.comchegg.com

The cyclopropyl group, a strained aliphatic ring, has characteristic C-H stretching absorptions that can appear at frequencies similar to or slightly higher than aromatic C-H stretches, typically around 3100-3000 cm⁻¹. acs.orgdocbrown.info Furthermore, a characteristic cyclopropane (B1198618) ring deformation, sometimes referred to as a "ring breathing" mode, is often observed near 1020 cm⁻¹. acs.org Finally, the carbon-bromine (C-Br) stretching vibration for an aromatic bromide is expected in the fingerprint region of the spectrum, typically at a low frequency between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |

| Aromatic/Cyclopropyl (C-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Quinoline Ring (C=C, C=N) | Ring Stretch | 1620 - 1430 | Medium to Strong |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong |

| Cyclopropane Ring | Ring Deformation ("Breathing") | ~1020 | Weak to Medium |

| Aromatic C-Br | Stretch | 690 - 515 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique can provide exact bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

As of now, there is no publicly available crystal structure for this compound. However, if suitable single crystals were obtained, an X-ray diffraction analysis would yield critical structural information. The analysis would confirm the planarity of the quinoline ring system and determine the precise orientation of the cyclopropyl and amine substituents relative to the ring.

Furthermore, crystallographic data would reveal the details of the intermolecular interactions that govern the crystal packing. The primary amine group is a potent hydrogen bond donor, and it would be expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the quinoline nitrogen or the amine nitrogen itself. researchgate.netnih.gov These hydrogen bonds play a significant role in stabilizing the crystal lattice.

Structure Activity Relationship Sar and Molecular Design Principles

General Principles of SAR in Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of pharmacologically active compounds. rsc.org The biological profile of these derivatives can be finely tuned through strategic modifications of their structure.

The position of substituents on the quinoline ring system is a critical determinant of a compound's chemical properties and, consequently, its biological function. The heteroaromatic nature of the quinoline ring leads to a non-uniform distribution of electron density, making certain positions more susceptible to specific chemical reactions and interactions.

Positions 2 and 4: These positions are electronically deficient and are often targets for nucleophilic substitution.

Positions 5 and 8: Electrophilic substitution reactions preferentially occur on the carbocyclic (benzene) ring, with positions 5 and 8 being the most favored due to the stability of the resulting cationic intermediates. quimicaorganica.org

Position 6: Substitution at the C6 position is common in many biologically active quinolines. For instance, the presence of a fluorine atom at this position is a known feature in some antibacterial quinolones. slideshare.net

Position 7: This position is also frequently modified. For example, large and bulky alkoxy substituents at position 7 have been associated with beneficial antiproliferative activity in certain classes of quinoline-based antitumor agents. nih.gov

The differential reactivity and influence of substituents based on their location allow for regioselective functionalization, a key strategy in expanding the chemical diversity and pharmacological profile of quinoline derivatives. researchgate.netrsc.orgmdpi.com

| Position on Quinoline Ring | General Influence on Chemical Properties and Activity | Illustrative Example |

|---|---|---|

| Position 3 | Substitution can be critical for specific receptor interactions. | Methyl substitution can lead to the formation of new antimalarial derivatives like sontoquin. youtube.com |

| Position 4 | Often bears amino side chains crucial for activity, as seen in many antimalarial drugs. nih.govyoutube.com | The alkylamino side chain at position 4 is essential for the high potency of many antimalarial drugs. youtube.com |

| Position 5 & 8 | Key sites for electrophilic substitution, influencing interactions with molecular targets. quimicaorganica.orgrsc.org | Substitution at these positions is crucial for the development of various therapeutic agents. |

| Position 6 | Modifications can significantly impact antibacterial and other biological activities. slideshare.netresearchgate.net | A fluorine atom at C6 is a common feature in potent quinolone antibacterials. slideshare.net |

| Position 7 | Often a site for bulky substituents that can enhance biological effects like anticancer activity. nih.gov | A 7-chloro substituent is essential for the antimalarial activity of chloroquine. youtube.com |

The introduction of diverse functional groups onto the quinoline scaffold is a powerful strategy for modulating its physicochemical properties and biological activity. researchgate.netrsc.org The nature of these groups dictates the types of non-covalent interactions the molecule can form with its biological target, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. rsc.orgmdpi.com

Electron-donating and Electron-withdrawing Groups: These groups alter the electron distribution within the quinoline ring system. Electron-withdrawing groups, like halogens or nitro groups, can enhance the electrophilicity of certain positions and influence the pKa of the quinoline nitrogen. nih.gov Conversely, electron-donating groups can increase the nucleophilicity of the ring.

Hydrogen Bond Donors and Acceptors: Functional groups like amines (-NH2), hydroxyls (-OH), and carbonyls (C=O) can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. nih.gov

Hydrophobic Groups: Alkyl and aryl substituents can engage in hydrophobic interactions, which are crucial for binding to nonpolar pockets in proteins.

Charged Groups: The presence of acidic or basic functionalities allows for the formation of salt bridges and other electrostatic interactions, which can significantly contribute to binding affinity.

The careful selection and placement of these functional groups enable the precise tuning of a molecule's properties to achieve desired therapeutic effects. researchgate.net

Influence of Bromine at C6 on Molecular Interactions

The introduction of a bromine atom at the C6 position of the 3-cyclopropylquinolin-2-amine core imparts specific properties that significantly influence its molecular interactions.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). wikipedia.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond (in this case, the C-Br bond). ump.edu.plnih.gov

The bromine atom at the C6 position of the quinoline ring can act as a halogen bond donor. The strength of this interaction is influenced by the polarizability of the halogen, following the general trend I > Br > Cl > F. wikipedia.org The C6-Br group can form highly directional halogen bonds with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of amino acids within a protein's binding site. acs.org This directional and specific interaction can be a powerful tool in drug design for enhancing binding affinity and selectivity. ump.edu.plnih.gov

| Interaction Type | Description | Significance in Molecular Design |

|---|---|---|

| Halogen Bond (C-Br···Nu) | A directional, non-covalent interaction between the electrophilic σ-hole on the bromine atom and a nucleophile (Nu), such as an oxygen or nitrogen atom. wikipedia.org | Enhances binding affinity and specificity; provides a tool for rational drug design by creating specific, geometrically defined interactions with a biological target. acs.org |

| Inductive Effect | The bromine atom withdraws electron density from the quinoline ring through the sigma bond framework due to its electronegativity. libretexts.org | Modulates the overall electron density of the ring, affecting pKa and reactivity at other positions. |

| Resonance Effect | The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density. libretexts.org | Influences electron density, particularly at ortho and para positions, counteracting the inductive effect to some extent. |

Halogens like bromine exert a dual electronic effect on aromatic rings. They are electronegative and thus withdraw electron density through the sigma bond framework (an inductive effect). libretexts.org Simultaneously, they possess lone pairs of electrons that can be delocalized into the aromatic π-system (a resonance effect), which donates electron density. libretexts.org

For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the quinoline ring. This deactivation makes the ring less susceptible to electrophilic substitution compared to unsubstituted quinoline. libretexts.org This alteration of the electronic landscape can influence the molecule's pKa, metabolic stability, and interactions with target macromolecules.

Aromaticity, a key feature of the quinoline system, can also be modulated by substituents. quora.com Studies have shown that the level of aromaticity in the pyridine-type ring of quinoline derivatives can be a differentiating feature for biological activity, such as antimalarial properties. mdpi.com The electron-withdrawing nature of the C6-bromo substituent can subtly alter the delocalization of π-electrons within both the benzene (B151609) and pyridine (B92270) rings of the quinoline core, potentially impacting the π-π stacking interactions that are often crucial for binding to biological targets. mdpi.comnih.gov

The C-Br bond at the C6 position serves as a critical modulator of molecular recognition through a combination of steric, electronic, and specific bonding effects. nih.gov

Direct Interactions: As discussed, the bromine atom can directly participate in halogen bonding, providing a specific and directional anchor point within a binding site. acs.orgnih.gov This interaction is distinct from and can be complementary to other non-covalent interactions like hydrogen bonding. nih.gov

Electronic Tuning: By altering the electron density of the quinoline ring, the C6-bromo group modifies the strength of other potential interactions. For example, it can influence the hydrogen-bonding capability of the amine group at C2 or the quinoline nitrogen by modulating their proton affinities.

Hydrophobicity: The introduction of a bromine atom increases the lipophilicity of that region of the molecule. nih.gov This can enhance binding to hydrophobic pockets in a target protein and influence the molecule's pharmacokinetic properties, such as membrane permeability.

In essence, the bromine atom at C6 is not merely a passive substituent but an active participant in defining the molecule's interaction profile. It offers a sophisticated tool for medicinal chemists to fine-tune binding affinity and selectivity through the strategic use of halogen bonding and electronic modulation. ump.edu.pl

Conformational and Electronic Effects of the Cyclopropyl (B3062369) Group at C3

The three-membered ring of the cyclopropyl group imparts a high degree of rigidity to the molecule. Unlike flexible alkyl chains, the cyclopropyl moiety has limited rotational freedom, which can conformationally constrain the adjacent quinoline ring system. This rigidity can influence the preferred orientation of the molecule, potentially impacting its interaction with other molecules by pre-organizing the binding conformation.

The cyclopropyl group also introduces steric bulk in the vicinity of the C3 position. This steric hindrance can affect the approach of reactants or solvent molecules, thereby influencing the molecule's reactivity and solubility. In the context of molecular design, this steric presence can be strategically utilized to control the selectivity of chemical transformations at or near the quinoline core. The introduction of such conformational constraints is a known strategy in medicinal chemistry to enhance the binding affinity and selectivity of ligands for their biological targets. nih.govnih.gov

The electronic nature of the cyclopropyl group is complex, exhibiting both σ- and π-character. It is generally considered to be electron-donating and can engage in conjugation with adjacent π-systems. stackexchange.com The Walsh orbitals of the cyclopropyl ring, which have a degree of π-character, can overlap with the p-orbitals of the quinoline ring. This interaction can lead to the delocalization of electron density, thereby influencing the electronic properties of the quinoline system.

| Electronic Effect | Description | Potential Impact on Quinoline System |

|---|---|---|

| Conjugation | Overlap of cyclopropyl Walsh orbitals with the quinoline π-system, acting as a π-electron donor. stackexchange.com | Increased electron density in the quinoline ring, potential modification of aromaticity, and influence on the energy of molecular orbitals. |

| Inductive Effect | Through-bond polarization of electron density. The cyclopropyl group can act as a weak electron-withdrawing group through its sp2-like carbon atoms, but its overall effect is often dominated by resonance. | Localized changes in electron density, affecting the reactivity of nearby functional groups. |

The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of acids, bases, or radical initiators. The regioselectivity of these ring-opening reactions is influenced by the substituents on the cyclopropyl ring and the nature of the attacking species.

In the context of 3-cyclopropylquinoline (B1291614) derivatives, the electronic and steric environment of the quinoline ring can direct the cleavage of the cyclopropane (B1198618) C-C bonds. For instance, in acid-catalyzed ring-openings, the protonation of the quinoline nitrogen could influence the stability of potential carbocation intermediates formed during the ring-opening process, thereby favoring a specific cleavage pathway. d-nb.inforesearchgate.net Similarly, under basic conditions, the reaction is more likely to proceed via an SN2 mechanism where the nucleophile attacks the least sterically hindered carbon of the cyclopropane ring. youtube.com The presence of the quinoline moiety can thus play a crucial role in determining the product selectivity of such transformations. Mechanistic studies on related systems have shown that the regioselectivity of cyclopropane ring-opening can be highly controlled, leading to specific products. nih.gov

Contributions of the 2-Amino Group to Molecular Properties

The 2-amino group is a key functional group that significantly shapes the chemical and physical properties of 6-bromo-3-cyclopropylquinolin-2-amine through its ability to participate in hydrogen bonding and its inherent basicity.

The 2-amino group possesses two hydrogen atoms directly bonded to a nitrogen atom, making it a potent hydrogen bond donor. libretexts.orgyoutube.com These hydrogen atoms can form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, in other molecules, including solvents or biological macromolecules. Furthermore, the nitrogen atom of the amino group has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. nih.gov

This dual hydrogen bonding capability is a critical determinant of the molecule's intermolecular interactions and, consequently, its physical properties like melting point, boiling point, and solubility. In a biological context, the ability to form specific hydrogen bonds is often a prerequisite for high-affinity binding to receptor sites. Computational analysis of 2-aminoquinoline (B145021) indicates it has one hydrogen bond donor count and two hydrogen bond acceptor counts (the amino nitrogen and the quinoline nitrogen). nih.govfoodb.ca

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donor Count | 1 (from the -NH2 group) nih.gov | Enables interaction with hydrogen bond acceptors. |

| Hydrogen Bond Acceptor Count | 2 (from the amino N and quinoline N) nih.govfoodb.ca | Allows for interaction with hydrogen bond donors. |

The nitrogen atom of the 2-amino group possesses a lone pair of electrons, rendering it basic. The basicity of this group is influenced by the electronic effects of the quinoline ring system. The aromatic nature of the quinoline ring can delocalize the lone pair of the amino nitrogen, which generally reduces its basicity compared to a simple alkyl amine.

The protonation state of the 2-amino group is dependent on the pH of the surrounding environment. In acidic conditions, the amino group can be protonated to form an ammonium (B1175870) cation (-NH3+). The pKa value of the conjugate acid of the 2-amino group determines the pH at which this protonation occurs. For 2-aminoquinoline, the predicted pKa of the strongest basic site is approximately 6.16. foodb.ca This indicates that at physiological pH (around 7.4), a significant portion of the molecules will be in their neutral, unprotonated form. The protonation state of the molecule can have a dramatic effect on its solubility, membrane permeability, and its ability to interact with biological targets. The basicity of aminoquinolines can be modulated by the presence of other substituents on the quinoline ring. researchgate.net

Influence on Tautomerism (e.g., amino-imino tautomerism)

The 2-aminoquinoline scaffold of this compound can theoretically exist in two tautomeric forms: the aromatic amino form and the non-aromatic imino form. Tautomerism, the process of proton transfer between two atoms within the same molecule, is a critical consideration in molecular design as different tautomers can exhibit distinct biological activities and chemical properties. nih.gov

The equilibrium between the amino and imino tautomers is significantly influenced by the electronic nature of the substituents on the quinoline ring. In most heterocyclic systems, including 2-aminopyridines and related structures, the amino form is generally the more stable and predominant tautomer. researchgate.netrsc.org This preference is largely attributed to the preservation of aromaticity in the heterocyclic ring, which confers significant thermodynamic stability.

For this compound, the substituents are expected to further favor the amino tautomer. The cyclopropyl group at the 3-position, due to the high p-character of its C-C bonds, can act as an electron-donating group through conjugation with the quinoline π-system. This electron donation increases the electron density in the ring, enhancing its aromatic character and thereby stabilizing the amino form.

| Tautomeric Form | Structural Features | Predicted Stability | Reasoning |

|---|---|---|---|

| Amino | Aromatic quinoline ring, exocyclic C-N double bond character is minimal. | High (Predominant) | Preservation of aromaticity, stabilized by electron-donating cyclopropyl group. |

| Imino | Non-aromatic quinone-like ring, endocyclic C=N double bond. | Low (Minor) | Loss of aromatic stabilization energy. |

Strategic Combinations of Substituents for Targeted Chemical Properties

The specific combination of the bromo and cyclopropyl substituents on the 2-aminoquinoline core is a deliberate design choice aimed at fine-tuning the molecule's chemical reactivity. The interplay of their electronic and steric effects can lead to synergistic outcomes that would not be achievable with a single substituent.

Synergistic Effects of Multiple Substituents on Chemical Reactivity

The chemical reactivity of this compound is a product of the combined electronic influences of its substituents. The amino group at the 2-position is a strong electron-donating group, significantly activating the quinoline ring towards electrophilic substitution, particularly at the 3-position. However, this position is already occupied by the cyclopropyl group.

The cyclopropyl group, as mentioned, also donates electron density into the ring, further enhancing the nucleophilicity of the quinoline system. This increased electron density is not uniformly distributed. The synergistic electron donation from both the amino and cyclopropyl groups would be expected to increase the basicity of the quinoline nitrogen and the exocyclic amino group.